S-(3-Hydroxydodecanoate)-CoA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

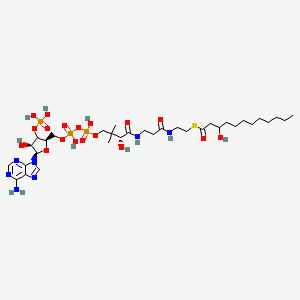

C33H58N7O18P3S |

|---|---|

Molekulargewicht |

965.8 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydodecanethioate |

InChI |

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21?,22-,26+,27?,28+,32-/m1/s1 |

InChI-Schlüssel |

IJFLXRCJWPKGKJ-CWUHCFGCSA-N |

Isomerische SMILES |

CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthesis of S-(3-Hydroxydodecanoate)-CoA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of S-(3-Hydroxydodecanoate)-CoA, a key intermediate in fatty acid metabolism and a precursor for the production of valuable biopolymers. This document details the core metabolic pathway, the enzymes involved, their regulation, and relevant experimental protocols for its study and manipulation.

Core Biosynthesis Pathway: The β-Oxidation Spiral

The primary route for the synthesis of this compound in many bacteria, particularly in Pseudomonads, is through the β-oxidation of longer-chain fatty acids. This catabolic process systematically shortens fatty acyl-CoA molecules in a four-step enzymatic cycle. When dodecanoic acid (a C12 fatty acid) is the starting substrate, the initial cycle of β-oxidation directly yields this compound.

The key enzymatic steps are as follows:

-

Activation: Dodecanoic acid is first activated to its coenzyme A (CoA) thioester, Dodecanoyl-CoA, by an acyl-CoA synthetase (FadD). This step requires ATP.

-

Dehydrogenation: Dodecanoyl-CoA is oxidized by a FAD-dependent acyl-CoA dehydrogenase (FadE) to form trans-2-Dodecenoyl-CoA.

-

Hydration: An enoyl-CoA hydratase (part of the multifunctional FadB protein in many bacteria) catalyzes the addition of a water molecule across the double bond of trans-2-Dodecenoyl-CoA, yielding S-(3-Hydroxydodecanoyl)-CoA.

-

Dehydrogenation: S-(3-Hydroxydodecanoyl)-CoA is then oxidized by a NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase (also part of the FadB protein) to 3-Ketododecanoyl-CoA.

-

Thiolysis: Finally, a β-ketothiolase (FadA) cleaves 3-Ketododecanoyl-CoA, releasing acetyl-CoA and a C10 acyl-CoA (decanoyl-CoA), which can then enter the next cycle of β-oxidation.

For the purpose of this guide, the key product of interest, S-(3-Hydroxydodecanoyl)-CoA, is generated in the third step of this pathway.

Key Enzymes and Their Regulation

The biosynthesis of this compound is intrinsically linked to the enzymes of the β-oxidation pathway. In bacteria such as Pseudomonas putida, these enzymes are encoded by the fad (fatty acid degradation) genes.

| Enzyme | Gene (in P. putida) | Function in this compound Biosynthesis | Regulation |

| Acyl-CoA Synthetase | fadD | Activates dodecanoic acid to Dodecanoyl-CoA. | In Pseudomonas aeruginosa, the expression of some fad genes is regulated by the fatty acid sensor PsrA. In E. coli, FadR acts as a repressor in the absence of long-chain fatty acyl-CoAs.[1] |

| Acyl-CoA Dehydrogenase | fadE | Catalyzes the dehydrogenation of Dodecanoyl-CoA to trans-2-Dodecenoyl-CoA. | In P. aeruginosa, two main fatty acyl-CoA dehydrogenases, FadE1 and FadE2, are induced during growth on fatty acids.[2] |

| Enoyl-CoA Hydratase / 3-Hydroxyacyl-CoA Dehydrogenase | fadB | A multifunctional enzyme that first hydrates trans-2-Dodecenoyl-CoA to S-(3-Hydroxydodecanoyl)-CoA and then dehydrogenates it to 3-Ketododecanoyl-CoA. | The fadBA operon is regulated by FadR in E. coli and likely by similar mechanisms in Pseudomonas.[1][3] |

| (R)-Specific Enoyl-CoA Hydratase | phaJ | Can convert trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA, a precursor for polyhydroxyalkanoate (PHA) synthesis. | Expression can be influenced by conditions favoring PHA production. |

Quantitative Data:

Specific kinetic parameters for the enzymes of the β-oxidation pathway with C12 substrates are not extensively reported in the literature. However, studies on acyl-CoA dehydrogenases from Pseudomonas putida have shown a clear preference for medium to long-chain acyl-CoA esters, including dodecanoyl-CoA.[4][5][6] One study identified an acyl-CoA dehydrogenase (PP_2437) from P. putida KT2440 with a clear preference for dodecanoyl-CoA as a substrate.[4][5][6] The (R)-specific enoyl-CoA hydratase from Aeromonas caviae has been characterized, showing high activity towards C4 to C6 2-enoyl-CoAs, with the activity for 2-octenoyl-CoA being much lower.[7] Further detailed kinetic analysis of the Pseudomonas enzymes with C12 substrates is required for precise metabolic modeling and engineering.

| Enzyme | Substrate | Km | Vmax | Source Organism |

| (R)-Specific Enoyl-CoA Hydratase (PhaJ) | Crotonyl-CoA (C4) | 29 µM | 6.2 x 10³ U/mg | Aeromonas caviae[7] |

| (R)-Specific Enoyl-CoA Hydratase (PhaJ) | 2-Pentenoyl-CoA (C5) | 36 µM | 2.8 x 10³ U/mg | Aeromonas caviae[7] |

| (R)-Specific Enoyl-CoA Hydratase (PhaJ) | 2-Hexenoyl-CoA (C6) | 34 µM | 1.8 x 10³ U/mg | Aeromonas caviae[7] |

Experimental Protocols

Construction of Gene Knockout Mutants in Pseudomonas

To study the role of specific genes in the biosynthesis of this compound, targeted gene knockouts are a powerful tool. The following protocol describes a general method for creating unmarked gene deletions in Pseudomonas using the suicide vector pT18mobsacB.[4][5][6][8]

Principle: This method relies on a two-step homologous recombination process. A suicide vector, which cannot replicate in the host, carries upstream and downstream flanking regions of the target gene. The first recombination event integrates the plasmid into the chromosome. The second recombination event, selected for by sucrose (B13894) counter-selection (due to the sacB gene which is lethal in the presence of sucrose), results in either the wild-type allele or the knockout allele remaining on the chromosome.

Detailed Methodology:

-

Primer Design and Amplification of Homologous Arms:

-

Design primers to amplify ~500-1000 bp upstream and downstream of the target gene from the genomic DNA of the Pseudomonas strain.

-

Incorporate restriction sites into the primers for subsequent cloning into the pT18mobsacB vector.

-

-

Construction of the Knockout Vector:

-

Digest the amplified upstream and downstream fragments and the pT18mobsacB vector with the chosen restriction enzymes.

-

Ligate the fragments into the vector to create the knockout construct.

-

Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) and select for transformants on LB agar (B569324) containing tetracycline (B611298) (the resistance marker on pT18mobsacB).

-

Verify the correct construct by restriction digestion and sequencing.

-

-

Conjugation into Pseudomonas:

-

Introduce the knockout vector into the target Pseudomonas strain via biparental or triparental mating using an appropriate E. coli donor strain (e.g., S17-1).

-

Select for Pseudomonas transconjugants that have integrated the plasmid into their chromosome (single-crossover event) on selective agar plates containing an antibiotic to which the recipient is resistant and tetracycline.

-

-

Sucrose Counter-Selection for Double-Crossover Events:

-

Inoculate single-crossover colonies into a rich medium without antibiotics and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 5-10%). The sacB gene on the integrated plasmid will lead to the production of a toxic substance in the presence of sucrose, thus selecting for cells that have lost the plasmid backbone through a second crossover event.

-

-

Screening and Verification of Knockout Mutants:

-

Patch sucrose-resistant colonies onto plates with and without tetracycline to identify colonies that have lost the plasmid (tetracycline-sensitive).

-

Perform colony PCR on the tetracycline-sensitive colonies using primers that flank the target gene to confirm the deletion. The PCR product from the knockout mutant will be smaller than that from the wild-type.

-

Further verify the deletion by sequencing the PCR product.

-

Analysis of 3-Hydroxyalkanoates by Gas Chromatography (GC)

To quantify the production of 3-hydroxydodecanoate, which is derived from S-(3-Hydroxydodecanoyl)-CoA, gas chromatography is the method of choice. This typically involves the methanolysis of cellular material to convert the 3-hydroxyacyl moieties into their methyl ester derivatives, which are then analyzed by GC.[7][9][10][11][12]

Principle: The polyester (B1180765) polyhydroxyalkanoate (PHA) or other lipids containing 3-hydroxyalkanoates are subjected to acid-catalyzed methanolysis. This process breaks the ester linkages and simultaneously forms fatty acid methyl esters (FAMEs), including 3-hydroxyalkanoate methyl esters. These volatile derivatives are then separated and quantified by GC, usually with a flame ionization detector (FID) or mass spectrometer (MS).

Detailed Methodology:

-

Sample Preparation:

-

Harvest bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyophilize the cell pellet to determine the cell dry weight (CDW).

-

-

Methanolysis:

-

To a known amount of lyophilized cells (e.g., 10-20 mg) in a screw-capped glass tube, add a methanolysis solution. A common solution consists of 1 ml of methanol (B129727) containing 15% (v/v) sulfuric acid and 1 ml of chloroform (B151607).

-

Add an internal standard (e.g., methyl benzoate (B1203000) or a fatty acid with an odd number of carbons not present in the sample) for accurate quantification.

-

Seal the tube tightly and heat at 100°C for 2-4 hours in a heating block or oven.

-

-

Extraction of Methyl Esters:

-

After cooling to room temperature, add 1 ml of distilled water to the tube and vortex vigorously for 1 minute to induce phase separation.

-

Centrifuge the tube to separate the phases. The lower chloroform phase contains the fatty acid methyl esters.

-

-

GC Analysis:

-

Carefully transfer the lower chloroform phase to a GC vial.

-

Inject an aliquot (e.g., 1-2 µl) into the gas chromatograph.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium or hydrogen.

-

-

-

Quantification:

-

Identify the peak corresponding to methyl 3-hydroxydodecanoate by comparing its retention time with that of a pure standard.

-

Calculate the concentration of 3-hydroxydodecanoate in the sample by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of the standard.

-

Visualizations

Biosynthesis Pathway of this compound via β-Oxidation

Caption: The β-oxidation pathway for the biosynthesis of S-(3-Hydroxydodecanoyl)-CoA.

Experimental Workflow for Gene Knockout in Pseudomonas

Caption: Workflow for creating a gene knockout in Pseudomonas via homologous recombination.

Logical Relationship between β-Oxidation and PHA Synthesis

Caption: Interconnection of β-oxidation and PHA synthesis pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pseudomonas aeruginosa acyl-CoA dehydrogenases and structure-guided inversion of their substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of an acyl-CoA dehydrogenase from Pseudomonas putida KT2440 that shows preference towards medium to long chain length fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of an acyl-CoA dehydrogenase from Pseudomonas putida KT2440 that shows preference t… [ouci.dntb.gov.ua]

- 10. Formation of novel poly(hydroxyalkanoates) from long-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 11. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase | MDPI [mdpi.com]

An In-depth Technical Guide on the Role of S-(3-Hydroxydodecanoyl)-CoA in Fatty Acid Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. This intricate process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. A key intermediate in the oxidation of medium-chain fatty acids, such as lauric acid (C12), is S-(3-Hydroxydodecanoyl)-CoA. Understanding the precise role and enzymatic processing of this molecule is fundamental for elucidating the nuances of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the function of S-(3-Hydroxydodecanoyl)-CoA in fatty acid beta-oxidation, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Central Role of S-(3-Hydroxydodecanoyl)-CoA in Lauric Acid Beta-Oxidation

S-(3-Hydroxydodecanoyl)-CoA is the third intermediate in the beta-oxidation spiral of dodecanoyl-CoA (the activated form of lauric acid). Its formation and subsequent conversion are pivotal for the progression of the metabolic cascade. The pathway leading to and from S-(3-Hydroxydodecanoyl)-CoA is illustrated below.

The conversion of trans-Δ²-Dodecenoyl-CoA to S-(3-Hydroxydodecanoyl)-CoA is catalyzed by enoyl-CoA hydratase . Subsequently, 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of S-(3-Hydroxydodecanoyl)-CoA to 3-Ketododecanoyl-CoA. This step is crucial as it generates NADH, a key reducing equivalent for the electron transport chain.

Quantitative Analysis of Enzyme Kinetics

The efficiency of the enzymatic reactions involving S-(3-Hydroxydodecanoyl)-CoA and its precursors is critical for the overall flux of the beta-oxidation pathway. The following table summarizes the available kinetic parameters for the key enzymes involved in the metabolism of medium-chain fatty acyl-CoAs. While specific data for dodecanoyl derivatives are limited, the provided values for medium-chain substrates offer a valuable reference.

| Enzyme | Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Pig Kidney | 2.5 | 15.6 | - | [1] |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Bovine Liver | 25 | 7500 | - | [2] |

| Enoyl-CoA Hydratase | Octenoyl-CoA (C8) | Rat Liver | 13 | - | - | [2] |

| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 11 | 138 | - | [2] |

| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 10 | 75 | - | [2] |

| β-Ketoacyl-CoA Thiolase | 3-Ketohexanoyl-CoA (C6) | Pig Heart | 1.6 | 130 | - | [2] |

Detailed Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol details the measurement of HADH activity by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Purified 3-Hydroxyacyl-CoA Dehydrogenase

-

S-(3-Hydroxydodecanoyl)-CoA (substrate)

-

NAD⁺ (coenzyme)

-

Tris-HCl buffer (100 mM, pH 8.1)

-

Bovine Serum Albumin (BSA, 1 mg/mL)

Procedure:

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume 1 mL) by adding the following components in order:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.1)

-

50 µL of 1 mg/mL BSA

-

50 µL of 10 mM NAD⁺ solution

-

-

Substrate Preparation: Prepare a stock solution of S-(3-Hydroxydodecanoyl)-CoA in a suitable buffer (e.g., water or Tris-HCl). The final concentration in the assay will typically be in the range of 10-100 µM.

-

Enzyme Preparation: Dilute the purified HADH enzyme in Tris-HCl buffer to a concentration that will yield a linear rate of reaction for at least 3-5 minutes.

-

Assay Measurement: a. Transfer 950 µL of the reaction mixture to a cuvette and incubate at 37°C for 5 minutes to reach thermal equilibrium. b. Add 50 µL of the S-(3-Hydroxydodecanoyl)-CoA solution to the cuvette and mix gently by inversion. c. Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1 minute. d. Initiate the reaction by adding 10 µL of the diluted HADH enzyme solution to the cuvette. e. Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. b. Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. c. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

In Vitro Reconstitution of Lauric Acid Beta-Oxidation

This protocol describes a method to reconstitute the beta-oxidation of lauric acid in vitro using purified enzymes to monitor the production of NADH and FADH2.

Materials:

-

Purified Acyl-CoA Synthetase

-

Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

-

Purified Enoyl-CoA Hydratase

-

Purified 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

-

Purified β-Ketoacyl-CoA Thiolase

-

Lauric Acid

-

Coenzyme A (CoA)

-

ATP

-

NAD⁺

-

FAD

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

MgCl₂

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Reaction Setup: In a temperature-controlled cuvette (37°C), prepare the complete reaction mixture (final volume 1 mL) containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

5 mM MgCl₂

-

1 mM ATP

-

0.5 mM CoA

-

1 mM NAD⁺

-

50 µM FAD

-

50 µM Lauric Acid

-

Acyl-CoA Synthetase (to initiate the reaction)

-

MCAD, Enoyl-CoA Hydratase, HADH, and β-Ketoacyl-CoA Thiolase (add in sequential or combined manner depending on the experimental goal).

-

-

Initiation and Monitoring: a. After adding all components except lauric acid and acyl-CoA synthetase, record a baseline fluorescence (for NADH, Ex: 340 nm, Em: 460 nm) or absorbance (for FAD reduction, ~450 nm). b. Initiate the reaction by adding lauric acid followed by acyl-CoA synthetase. c. Monitor the increase in NADH fluorescence or the decrease in FAD absorbance over time.

-

Data Analysis: a. Calculate the rates of NADH and FADH2 production from the linear phases of the reaction curves. b. By omitting specific enzymes from the reaction mixture, the activity of individual steps can be assessed. For instance, omitting HADH will prevent NADH production at that specific step.

Conclusion

S-(3-Hydroxydodecanoyl)-CoA is a linchpin intermediate in the beta-oxidation of lauric acid and other medium-chain fatty acids. The enzymatic conversion of this molecule by 3-hydroxyacyl-CoA dehydrogenase is a critical, rate-contributing step that directly fuels the electron transport chain through the production of NADH. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of medium-chain fatty acid metabolism. A thorough understanding of the kinetics and regulation of the enzymes acting on S-(3-Hydroxydodecanoyl)-CoA is paramount for developing novel therapeutic interventions for a range of metabolic diseases, including fatty acid oxidation disorders and non-alcoholic fatty liver disease. Further research to elucidate the specific kinetic parameters for C12 substrates will refine our understanding and modeling of this vital metabolic pathway.

References

A Technical Guide to the Discovery and Characterization of 3-Hydroxyacyl-CoA Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA esters are pivotal intermediates in the metabolism of fatty acids, playing crucial roles in both their breakdown for energy production (β-oxidation) and their synthesis for the formation of complex lipids (fatty acid elongation). The enzymes that metabolize these esters, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH) and 3-hydroxyacyl-CoA dehydratase (HACD), are of significant interest in the study of metabolic diseases and as potential therapeutic targets. This technical guide provides an in-depth overview of the discovery, characterization, and analysis of 3-hydroxyacyl-CoA esters, tailored for professionals in research and drug development.

The Central Role of 3-Hydroxyacyl-CoA Esters in Metabolism

3-Hydroxyacyl-CoA esters are key metabolic intermediates found within two fundamental pathways of fatty acid metabolism:

-

Mitochondrial β-Oxidation: In this catabolic pathway, fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. 3-Hydroxyacyl-CoA esters are formed in the third step of the β-oxidation spiral. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2][3][4] Deficiencies in HADH can lead to serious metabolic disorders characterized by hypoglycemia and an inability to utilize fats for energy, particularly during periods of fasting.[5][6][7]

-

Fatty Acid Elongation: This anabolic process, occurring in the endoplasmic reticulum and mitochondria, extends the carbon chain of fatty acids. 3-Hydroxyacyl-CoA esters are intermediates in this four-step cycle. The enzyme 3-hydroxyacyl-CoA dehydratase catalyzes the dehydration of 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA.[8] This pathway is essential for the synthesis of very-long-chain fatty acids, which are critical components of cellular membranes and signaling molecules.

Quantitative Data on 3-Hydroxyacyl-CoA Esters and Related Molecules

The following tables summarize key quantitative data related to the analysis and enzymatic conversion of 3-hydroxyacyl-CoA esters and their derivatives.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase

| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |

| Butyryl | C4 | 16.7 | 105.3 |

| Hexanoyl | C6 | 5.6 | 133.3 |

| Octanoyl | C8 | 2.5 | 153.8 |

| Decanoyl | C10 | 2.0 | 142.9 |

| Dodecanoyl | C12 | 1.8 | 125.0 |

| Tetradecanoyl | C14 | 1.7 | 100.0 |

| Hexadecanoyl | C16 | 1.7 | 83.3 |

Data adapted from a study on the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase, highlighting the enzyme's preference for medium-chain substrates.[9]

Table 2: Plasma Concentrations of 3-Hydroxypalmitic Acid in LCHAD Deficiency

| Cohort | Analyte | Median Concentration (µmol/L) | Number of Subjects (n) |

| Control | Free 3-Hydroxypalmitic Acid | 0.43 | 22 |

| LCHAD Deficiency | Free 3-Hydroxypalmitic Acid | 12.2 | 3 |

This table illustrates the significant elevation of a long-chain 3-hydroxy fatty acid in the plasma of individuals with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a key diagnostic marker.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-hydroxyacyl-CoA esters. Below are protocols for key experiments.

Protocol 1: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

-

NAD+ solution (10 mM in water)

-

3-Hydroxyacyl-CoA substrate of desired chain length (e.g., 1 mM L-3-hydroxybutyryl-CoA in water)

-

Purified HADH enzyme or cell/tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of potassium phosphate buffer

-

50 µL of NAD+ solution

-

50 µL of the 3-hydroxyacyl-CoA substrate solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This protocol is based on the principle of monitoring the change in NADH concentration, a common method for assaying dehydrogenase activity.[1][11][12]

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of 3-hydroxy fatty acids, which are often measured as a proxy for their corresponding CoA esters, particularly in clinical diagnostics.

Materials:

-

Plasma or serum sample

-

Internal standard (e.g., deuterated 3-hydroxy fatty acid)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) for hydrolysis of conjugated forms (optional)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add the internal standard.

-

(Optional) For total 3-hydroxy fatty acid measurement, add NaOH to hydrolyze ester-conjugated forms.

-

Acidify the sample with HCl.

-

Extract the fatty acids with two portions of ethyl acetate.

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatizing agent to the dried extract.

-

Heat the sample at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the different fatty acid derivatives.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to identify and quantify the 3-hydroxy fatty acids based on their characteristic fragmentation patterns and retention times relative to the internal standard.

-

This method is a stable isotope dilution GC-MS procedure widely used for the diagnosis of fatty acid oxidation disorders.[13][14][15]

Protocol 3: Analysis of Intact 3-Hydroxyacyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis of 3-hydroxyacyl-CoA esters is challenging due to their low abundance and instability. LC-MS/MS provides the necessary sensitivity and specificity.

Materials:

-

Cell or tissue sample

-

Extraction solvent (e.g., acidic acetonitrile (B52724)/isopropanol)

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Extraction:

-

Homogenize the sample in ice-cold extraction solvent containing the internal standard.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoA esters.

-

-

LC Separation:

-

Inject the extract onto the LC system.

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different acyl-CoA species.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each 3-hydroxyacyl-CoA of interest and the internal standard. This provides high selectivity and sensitivity for quantification.

-

LC-MS/MS is the gold standard for the quantitative analysis of acyl-CoA esters in biological matrices.[16][17][18]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to 3-hydroxyacyl-CoA esters.

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Caption: Fatty Acid Elongation Cycle.

Caption: General Workflow for 3-Hydroxyacyl-CoA Ester Analysis.

Conclusion

The study of 3-hydroxyacyl-CoA esters is fundamental to understanding fatty acid metabolism and its associated disorders. This guide provides a foundational overview of their discovery, characterization, and the analytical techniques essential for their investigation. For researchers and professionals in drug development, a thorough understanding of these molecules and their metabolic pathways is critical for identifying novel diagnostic markers and therapeutic targets for a range of metabolic diseases. The provided protocols and diagrams serve as a practical resource to facilitate further research in this important area.

References

- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-oxidation - strategies for the metabolism of a wide variety of acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. medlineplus.gov [medlineplus.gov]

- 8. 3-Hydroxyacyl CoA Dehydrogenases | CU Experts | CU Boulder [experts.colorado.edu]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]

The Pivotal Role of S-(3-Hydroxydodecanoate)-CoA in Bacterial Metabolism: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the function of S-(3-Hydroxydodecanoate)-CoA in bacterial metabolism, targeting researchers, scientists, and drug development professionals. This document delves into the core metabolic pathways involving this key intermediate, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the described biochemical processes.

Introduction: The Centrality of Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of bacterial physiology, providing energy, building blocks for cell membranes, and precursors for a variety of signaling molecules and secondary metabolites. The β-oxidation pathway is the primary catabolic route for fatty acids, breaking them down in a cyclical manner to generate acetyl-CoA, which then enters central carbon metabolism. This compound is a critical intermediate in the β-oxidation of dodecanoic acid (a 12-carbon saturated fatty acid) and other medium- to long-chain fatty acids. Its S-stereospecific configuration is characteristic of the degradation pathway, distinguishing it from the R-isomers often involved in anabolic processes.

Core Function in β-Oxidation

The canonical function of this compound is as the substrate for the enzyme (S)-3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the third step in the β-oxidation cycle, oxidizing the hydroxyl group at the beta-carbon (C3) to a keto group, yielding 3-oxododecanoyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH, capturing reducing equivalents that can be used for ATP generation through the electron transport chain.

The subsequent step in the pathway is the thiolytic cleavage of 3-oxododecanoyl-CoA by a 3-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and a ten-carbon acyl-CoA (decanoyl-CoA). This shorter acyl-CoA then re-enters the β-oxidation cycle.

dot

Figure 1: The role of this compound in the bacterial β-oxidation pathway.

A Branch Point to Biopolymer Synthesis

Beyond its catabolic role, this compound and other 3-hydroxyacyl-CoA intermediates serve as crucial precursors for the synthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters accumulated by many bacteria as intracellular carbon and energy storage compounds.

In bacteria such as Pseudomonas putida and Ralstonia eutropha, intermediates of the β-oxidation pathway can be shuttled towards PHA synthesis. While the de novo synthesis of PHAs typically involves R-specific 3-hydroxyacyl-ACPs, intermediates from fatty acid degradation can be converted to their R-isomers and incorporated into PHA polymers. Studies involving the knockout of the fadB gene, which encodes the (S)-3-hydroxyacyl-CoA dehydrogenase, in Pseudomonas putida have demonstrated a significant increase in the incorporation of 3-hydroxydodecanoate monomers into the resulting PHA polymer. This highlights the role of this compound as a key metabolic node that can be diverted from degradation to storage.

dot

Regulation of 3-Hydroxyacyl-CoA Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids, catalyzing the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2][3] Its activity is paramount for energy homeostasis, particularly in tissues with high metabolic rates such as the heart, liver, and skeletal muscle.[4] Dysregulation of HADH activity is implicated in several metabolic disorders, including familial hyperinsulinemic hypoglycemia and 3-hydroxyacyl-CoA dehydrogenase deficiency.[3][4] This technical guide provides an in-depth overview of the regulatory mechanisms governing HADH activity, with a focus on kinetic properties, inhibition, and transcriptional control.

Kinetic Properties of HADH

The catalytic efficiency of HADH is dependent on the chain length of its acyl-CoA substrate. The enzyme exhibits a preference for medium-chain substrates.[3] The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrate and its catalytic rate, respectively.

| Substrate (L-3-hydroxyacyl-CoA) | Km (µM) | Vmax (µmol/min/mg) | Source Organism |

| C4 (Butyryl) | 25 | 13.8 | Pig Heart |

| C6 (Hexanoyl) | 8.3 | 24.5 | Pig Heart |

| C8 (Octanoyl) | 5.0 | 28.1 | Pig Heart |

| C10 (Decanoyl) | 4.0 | 30.2 | Pig Heart |

| C12 (Lauroyl) | 4.0 | 22.1 | Pig Heart |

| C14 (Myristoyl) | 4.0 | 14.5 | Pig Heart |

| C16 (Palmitoyl) | 4.0 | 8.9 | Pig Heart |

| Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha H16 |

| Acetoacetyl-CoA | 134 | 74 s⁻¹ (kcat) | Human (HSD10 isozyme) |

Table 1: Kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase for various substrates. Data for pig heart HADH was adapted from He et al., 1989. Data for Ralstonia eutropha H16 was from a study on the (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB').[5] The kcat value for the human HSD10 isozyme was also included.[6]

Regulation of HADH Activity

The activity of HADH is tightly regulated through a combination of substrate availability, product inhibition, allosteric mechanisms, and transcriptional control.

Inhibition of HADH Activity

Several metabolites are known to inhibit HADH activity, playing a role in the feedback regulation of beta-oxidation.

| Inhibitor | Enzyme Source | Inhibition Type | Ki/IC50 |

| Acetoacetyl-CoA | Pig Heart | Competitive | Not specified |

| Acetyl-CoA | Ralstonia eutropha H16 | Competitive | Not specified |

| Propionyl-CoA | Ralstonia eutropha H16 | Inhibitory | Not specified |

| CoA | Ralstonia eutropha H16 | Inhibitory | Not specified |

| NADH | General Dehydrogenases | Product Inhibition | Dependent on NAD+/NADH ratio |

Table 2: Inhibitors of 3-hydroxyacyl-CoA dehydrogenase. While specific Ki or IC50 values were not found in the search results, the inhibitory effects have been documented.[5][7]

Product Inhibition by NADH: As with many dehydrogenases, HADH activity is sensitive to the intracellular ratio of NADH to NAD+. A high NADH/NAD+ ratio, indicative of a high energy state, leads to product inhibition, thereby downregulating the beta-oxidation pathway.[8][9] This mechanism ensures that fatty acid oxidation is tightly coupled to the cell's energy demands.

Substrate Inhibition: Acetoacetyl-CoA, the product of the subsequent thiolase reaction, has been shown to be a competitive inhibitor of HADH.[7] This feedback inhibition can prevent the overproduction of ketone bodies.

Transcriptional Regulation

The expression of the HADH gene is under the control of several transcription factors, ensuring its appropriate expression in different tissues and in response to metabolic cues.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[10][11][12] The HADH gene is a target of PPARs, which can modulate its expression in response to fatty acids and other ligands.[11] This regulation allows for the coordinated expression of genes involved in fatty acid oxidation.

Forkhead Box Protein A2 (Foxa2): In pancreatic β-cells, the transcription factor Foxa2 has been shown to regulate the expression of the HADH gene.[13] This regulatory link is crucial for the proper function of β-cells and insulin (B600854) secretion.

Signaling Pathways and Regulatory Networks

The regulation of HADH activity is integrated into broader metabolic signaling networks.

Experimental Protocols

Spectrophotometric Assay for HADH Activity

This protocol is adapted from a continuous spectrophotometric rate determination method.

Principle: The activity of HADH is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction, or the increase in absorbance at 340 nm corresponding to the reduction of NAD+ to NADH in the forward reaction. The forward reaction is generally less favorable due to product inhibition.

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.3

-

Substrate: 5.4 mM S-Acetoacetyl-CoA in Assay Buffer

-

Cofactor: 6.4 mM β-NADH in Assay Buffer

-

Enzyme: HADH solution (0.2 - 0.7 units/mL in Assay Buffer)

Procedure:

-

Pipette the following into a cuvette:

-

2.80 mL Assay Buffer

-

0.05 mL S-Acetoacetyl-CoA solution

-

0.05 mL β-NADH solution

-

-

Mix by inversion and equilibrate to 37°C.

-

Monitor the absorbance at 340 nm until a constant baseline is achieved.

-

Initiate the reaction by adding 0.1 mL of the HADH enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic NADH oxidation.

Calculation of Enzyme Activity:

One unit of HADH is defined as the amount of enzyme that converts 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute at pH 7.3 at 37°C.

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

Conclusion

The regulation of 3-hydroxyacyl-CoA dehydrogenase is a multi-faceted process involving kinetic control by substrate availability, feedback inhibition by products and downstream metabolites, and transcriptional adaptation to cellular metabolic status. A thorough understanding of these regulatory mechanisms is essential for researchers in metabolic diseases and for professionals involved in the development of therapeutic agents targeting fatty acid oxidation pathways. The data and protocols presented in this guide offer a comprehensive resource for the study of HADH regulation.

References

- 1. Letter: L-3-hydroxyacyl coenzyme A dehydrogenase: crystallographic properties of the pig heart enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of glycoproteins and their associated oligosaccharides through the use of endoglycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from pig heart inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pig heart short chain L-3-hydroxyacyl-CoA dehydrogenase revisited: sequence analysis and crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of S-(3-Hydroxydodecanoyl)-CoA using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantification of S-(3-Hydroxydodecanoyl)-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). S-(3-Hydroxydodecanoyl)-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Accurate measurement of its levels is crucial for studying fatty acid metabolism and its dysregulation in various diseases. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for researchers in metabolic studies and drug development.

Introduction

S-(3-Hydroxydodecanoyl)-CoA is a medium-chain acyl-CoA that plays a critical role in the catabolism of fatty acids through the beta-oxidation pathway.[1][2] This metabolic process is fundamental for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle.[3] Dysregulation of fatty acid oxidation is implicated in a variety of metabolic disorders. Therefore, the ability to accurately quantify intermediates like S-(3-Hydroxydodecanoyl)-CoA is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the quantification of low-abundance endogenous molecules like acyl-CoAs.[4][5]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of S-(3-Hydroxydodecanoyl)-CoA from plasma or serum samples.

-

Thaw Samples : Thaw frozen plasma or serum samples on ice.

-

Aliquoting : In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Internal Standard : Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled S-(3-Hydroxydodecanoyl)-CoA or an odd-chain acyl-CoA not present in the sample) to each sample, calibrator, and quality control sample.

-

Protein Precipitation : Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing : Vortex the mixture vigorously for 30 seconds.

-

Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Final Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Vial : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of medium-chain acyl-CoAs.[6][7][8][9][10]

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution : A linear gradient can be optimized as follows:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B for column re-equilibration.

-

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

Mass Spectrometry

-

System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[11] The exact mass of S-(3-Hydroxydodecanoyl)-CoA is approximately 965.8 g/mol .[12]

-

Precursor Ion (Q1) : m/z 966.8 [M+H]⁺

-

Product Ion (Q3) : m/z 459.8 [M+H - 507]⁺

-

Note: These values should be optimized by direct infusion of a standard.

-

-

Ion Source Parameters :

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 150°C

-

Desolvation Temperature : 400°C

-

Desolvation Gas Flow : 800 L/hr

-

Cone Gas Flow : 50 L/hr

-

Data Presentation

The following table presents representative quantitative data for a hypothetical validation of the S-(3-Hydroxydodecanoyl)-CoA quantification method. These values are intended as a guideline and should be determined experimentally for each specific assay.[5][13][14]

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (Intra-day, %CV) | < 10% |

| Precision (Inter-day, %CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of S-(3-Hydroxydodecanoyl)-CoA.

Mitochondrial Beta-Oxidation Pathway

Caption: Role of S-(3-Hydroxydodecanoyl)-CoA in the mitochondrial beta-oxidation spiral.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. aocs.org [aocs.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. aocs.org [aocs.org]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Chain Acyl-CoA Tissue Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are critical intermediates in cellular metabolism, playing pivotal roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of tissue LC-CoA levels is essential for understanding metabolic regulation in both physiological and pathological states, including metabolic diseases, cardiovascular disorders, and cancer. These application notes provide detailed protocols for the extraction of L-CoAs from mammalian tissues for subsequent analysis, typically by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation: Acyl-CoA Concentrations in Various Rat Tissues

The following table summarizes the concentrations of various long-chain acyl-CoA species in different rat tissues, providing a valuable reference for expected physiological levels.

| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Brain (nmol/g) |

| Palmitoyl-CoA (16:0) | 108 +/- 11 (fed)[1] | - | - | - | 6.0[2] |

| 248 +/- 19 (fasted)[1] | |||||

| Oleoyl-CoA (18:1) | - | - | - | - | 11.0[2] |

| Stearoyl-CoA (18:0) | - | - | - | - | 4.0[2] |

| Linoleoyl-CoA (18:2) | - | - | - | - | 2.0[2] |

| Arachidonoyl-CoA (20:4) | - | - | - | - | 2.0[2] |

| Total Acyl-CoA | 83 +/- 11[3] | 61 +/- 9[3] | - | - | 23[2] |

Experimental Protocols

Several methods have been established for the extraction of long-chain acyl-CoAs from tissues. The choice of method may depend on the specific tissue type, the available equipment, and the downstream analytical technique. Below are two detailed protocols: a Solid-Phase Extraction (SPE) method and a Liquid-Liquid Extraction method.

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs

This method utilizes solid-phase extraction for efficient purification of long-chain acyl-CoAs from tissue homogenates.[2][4]

Materials:

-

Tissue sample (fresh or frozen)

-

Homogenization Buffer: 100 mM KH2PO4, pH 4.9[4]

-

2-propanol

-

Acetonitrile (B52724) (ACN)

-

Oligonucleotide purification cartridges or C18 extraction columns[4][5]

-

Elution Solvent: 2-propanol[4]

-

Internal Standard (e.g., heptadecanoyl-CoA)[5]

-

Glass homogenizer

-

Centrifuge

-

Solvent evaporator

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 50-100 mg of tissue.

-

Add the tissue to a pre-chilled glass homogenizer with 1 mL of ice-cold Homogenization Buffer.

-

Homogenize the tissue thoroughly on ice.

-

Add 1 mL of 2-propanol to the homogenate and homogenize again.[4]

-

Add a known amount of internal standard to the homogenate.

-

-

Extraction:

-

Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.[4]

-

Collect the supernatant.

-

-

Solid-Phase Extraction:

-

Condition an oligonucleotide purification cartridge or a C18 column by washing with 2 mL of acetonitrile followed by 2 mL of Homogenization Buffer.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of Homogenization Buffer to remove unbound contaminants.

-

Elute the acyl-CoAs with 2 mL of 2-propanol.[4]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% acetonitrile).

-

Protocol 2: Liquid-Liquid Extraction for Long-Chain Acyl-CoAs

This protocol is based on a modified Bligh-Dyer technique for the extraction and separation of long-chain acyl-CoAs.[5]

Materials:

-

Tissue sample (fresh or frozen)

-

Deionized water

-

Internal Standard (e.g., heptadecanoyl-CoA)[5]

-

Homogenizer (e.g., Polytron)

-

Centrifuge

-

Solvent evaporator

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 20-50 mg of tissue.

-

Add the tissue to a tube with 1 mL of ice-cold methanol and a known amount of internal standard.

-

Homogenize the tissue thoroughly on ice.

-

-

Phase Separation:

-

Add 2 mL of chloroform to the homogenate and vortex for 1 minute.

-

Add 0.8 mL of deionized water and vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

-

Extraction of Acyl-CoAs:

-

Carefully collect the upper aqueous-methanolic phase, which contains the long-chain acyl-CoAs.[5] The lower chloroform-rich phase contains complex lipids and phospholipids (B1166683) and should be discarded for this analysis.[5]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the collected upper phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).

-

Mandatory Visualization

Signaling Pathway: Regulation of Fatty Acid Oxidation by Long-Chain Acyl-CoAs via AMPK

Long-chain acyl-CoAs act as signaling molecules that can directly activate AMP-activated protein kinase (AMPK).[2][4][5][6] This activation initiates a cascade that promotes the oxidation of fatty acids in the mitochondria.

Caption: Long-chain acyl-CoA activation of AMPK and regulation of fatty acid oxidation.

Experimental Workflow: Tissue Extraction of Long-Chain Acyl-CoAs

The following diagram illustrates the general workflow for the extraction of long-chain acyl-CoAs from tissue samples for subsequent analysis.

Caption: General workflow for the extraction and analysis of long-chain acyl-CoAs from tissue.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Note: Solid-Phase Extraction for S-(3-Hydroxydodecanoate)-CoA Purification

Synthesis of S-(3-Hydroxydodecanoate)-CoA: A Research Standard for Metabolic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(3-Hydroxydodecanoate)-Coenzyme A is a critical intermediate in the mitochondrial beta-oxidation of dodecanoic acid, a medium-chain fatty acid. As a research standard, it is indispensable for the in vitro study of fatty acid metabolism, the characterization of enzymes involved in beta-oxidation, and the screening of potential drug candidates targeting these pathways. Deficiencies in the enzymes that metabolize 3-hydroxyacyl-CoAs can lead to serious metabolic disorders. Therefore, the availability of high-purity S-(3-Hydroxydodecanoate)-CoA is essential for advancing research in these areas. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound to serve as a laboratory standard.

Data Presentation

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₄N₇O₁₈P₃S | [1] |

| Molecular Weight | 937.78 g/mol | [1] |

| CAS Number | 72059-49-5 | [1] |

| Precursor Ion (m/z) [M+H]⁺ | 966.28444 | [1] |

| Major MS/MS Fragments (m/z) | 459.28869, 428.03724, 539.25502, 357.22060 | [1] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride (B1165640) Method

This protocol outlines a general and widely adopted method for the synthesis of acyl-CoA thioesters. It involves the activation of the carboxylic acid group of 3-hydroxydodecanoic acid by forming a mixed anhydride, followed by nucleophilic attack by the thiol group of Coenzyme A.

Materials and Equipment:

-

(S)-3-Hydroxydodecanoic acid

-

Coenzyme A trilithium salt

-

Ethyl chloroformate

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution, saturated

-

Argon or Nitrogen gas supply

-

Schlenk line or similar inert atmosphere setup

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Round-bottom flasks

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Preparation of the Mixed Anhydride:

-

In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (S)-3-hydroxydodecanoic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise while stirring.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

-

Allow the reaction to proceed at 0°C for 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

-

Preparation of Coenzyme A Solution:

-

In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of cold, saturated sodium bicarbonate solution.

-

-

Coupling Reaction:

-

Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by analytical reverse-phase HPLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Purify the crude this compound by preparative reverse-phase HPLC using a C18 column. A common mobile phase system consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 5.3).[2]

-

Collect the fractions containing the product, identified by its retention time and UV absorbance at 260 nm.

-

Pool the pure fractions and lyophilize to obtain this compound as a white solid.

-

Protocol 2: Purification of this compound by HPLC

This protocol provides a general guideline for the purification of long-chain acyl-CoA esters, which can be adapted for this compound.[2][3]

HPLC System and Column:

-

A preparative HPLC system equipped with a UV detector.

-

A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

Mobile Phase:

Gradient Elution:

-

A linear gradient from a low to a high percentage of Solvent B over a specified time (e.g., 20-80% acetonitrile over 30 minutes) is typically effective. The exact gradient should be optimized based on the specific column and system.

Procedure:

-

Dissolve the crude synthesis product in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient elution program and monitor the absorbance at 260 nm.

-

Collect fractions corresponding to the major peak, which should be the desired this compound.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize.

Protocol 3: Characterization of this compound

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the identity of the synthesized product.

-

The expected protonated molecule [M+H]⁺ for this compound is at m/z 966.28444.[1]

-

Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern. Key fragments are expected at m/z 459.28869, 428.03724, 539.25502, and 357.22060.[1]

NMR Spectroscopy:

Mandatory Visualization

References

- 1. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of S- and R-3-Hydroxydodecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydodecanoyl-CoA is a key intermediate in fatty acid metabolism. The stereochemistry of the hydroxyl group at the C-3 position is critical for its biological activity and subsequent enzymatic processing. The ability to separate and quantify the S- and R-enantiomers of 3-hydroxydodecanoyl-CoA is essential for studying the stereospecificity of enzymes involved in fatty acid oxidation and for the development of drugs targeting these pathways. These application notes provide detailed protocols for the chiral separation of S- and R-3-hydroxydodecanoyl-CoA using High-Performance Liquid Chromatography (HPLC).

Data Presentation

| Parameter | HPLC-UV Method |

| Analyte | 3-Hydroxydodecanoyl-CoA Enantiomers |

| Column | Chiralpak AD-RH, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) / Water (e.g., 70:30 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV (254 nm) |

| Elution Order | R-enantiomer followed by S-enantiomer[1] |

| Resolution (Rs) | > 1.5 (baseline separation) |

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxydodecanoyl-CoA Enantiomers

This protocol is adapted from established methods for the chiral separation of long-chain 3-hydroxyacyl-CoA enantiomers.[2]

Materials:

-

HPLC system with UV detector

-

Chiralpak AD-RH column (4.6 x 250 mm, 5 µm) or equivalent

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample of 3-hydroxydodecanoyl-CoA (racemic or individual enantiomers)

-

Mobile phase solvent for sample dissolution

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v). The optimal ratio may require adjustment to achieve baseline separation. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the 3-hydroxydodecanoyl-CoA sample in the mobile phase to a suitable concentration. If the sample is from a biological matrix, a prior solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.

-

HPLC System Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is observed on the UV detector at 254 nm.

-

Injection: Inject a suitable volume of the prepared sample onto the column.

-

Chromatographic Separation: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers. The R-enantiomer is expected to elute before the S-enantiomer.[1]

-

Data Analysis: Identify and quantify the peaks corresponding to the R- and S-enantiomers based on their retention times and peak areas.

Protocol 2: Chiral UHPLC-MS/MS Method with Derivatization

For enhanced sensitivity and selectivity, a UHPLC-MS/MS method with pre-column derivatization can be employed. This method is based on the derivatization of the hydroxyl group.[3]

Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Amylose-based chiral stationary phase column (e.g., Chiralpak IA-U, 1.6 µm).[3]

-

3,5-Dimethylphenyl isocyanate (derivatizing agent).[3]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample of 3-hydroxydodecanoyl-CoA

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent

Procedure:

-

Derivatization:

-

In a clean, dry vial, dissolve the 3-hydroxydodecanoyl-CoA sample in a small volume of anhydrous pyridine.

-

Add an excess of 3,5-dimethylphenyl isocyanate to the solution.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to form the urethane (B1682113) derivatives.

-

After the reaction is complete, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried derivative in the initial mobile phase.

-

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

UHPLC-MS/MS System Setup:

-

Install the chiral column in the UHPLC system.

-

Equilibrate the column with the initial mobile phase conditions.

-

Optimize the mass spectrometer parameters (e.g., ESI voltage, gas flows, collision energy) for the detection of the derivatized S- and R-3-hydroxydodecanoyl-CoA. This is typically done by infusing a standard solution of the derivatized analyte.

-

-

Injection and Separation: Inject the derivatized sample and perform the chromatographic separation using a suitable gradient elution program.

-

Data Acquisition and Analysis: Acquire data in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity. Monitor the transition from the parent ion of the urethane derivative to a characteristic fragment ion. Quantify the enantiomers based on the integrated peak areas of their respective SRM transitions.

Visualizations

Caption: Experimental workflow for chiral separation.

Caption: Fatty acid beta-oxidation pathway.

References

Application Note: Development of a Multiple Reaction Monitoring (MRM) Method for the Quantitative Analysis of S-(3-Hydroxydodecanoyl)-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantification of S-(3-Hydroxydodecanoyl)-CoA using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a Multiple Reaction Monitoring (MRM) approach, providing high selectivity and accuracy for the analysis of this important intermediate in fatty acid metabolism. Detailed protocols for sample preparation, LC-MS/MS parameters, and data analysis are provided to facilitate the implementation of this method in research and drug development settings.

Introduction

S-(3-Hydroxydodecanoyl)-CoA is a key metabolic intermediate in the beta-oxidation of fatty acids.[1][2][3][4] The accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of therapeutic agents targeting metabolic pathways. This application note provides a comprehensive protocol for the development and implementation of a robust MRM method for S-(3-Hydroxydodecanoyl)-CoA.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of acyl-CoAs from cellular or tissue samples. Optimization may be required based on the specific sample matrix.

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA)[5]

-

Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

-

LC-MS grade water, acetonitrile, and methanol

-

Phosphate buffered saline (PBS)

-

Centrifuge capable of 4°C operation

-

Vortex mixer and sonicator

Protocol:

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

-

Quenching and Lysis: Add 1 mL of ice-cold 10% TCA or 2.5% SSA to the cell pellet or plate.[5] Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard to each sample to normalize for extraction efficiency and matrix effects.

-

Homogenization: Vortex the samples vigorously for 1 minute, followed by sonication on ice for 30 seconds.

-

Protein Precipitation: Incubate the samples on ice for 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for the separation of long-chain acyl-CoAs.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

MRM Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification (quantifier) and a second transition is used for confirmation (qualifier).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| S-(3-Hydroxydodecanoyl)-CoA (Quantifier) | 966.3 | 459.3 | 35 | 100 |

| S-(3-Hydroxydodecanoyl)-CoA (Qualifier) | 966.3 | 428.0 | 45 | 100 |

| Internal Standard (e.g., Heptadecanoyl-CoA) | Dependent on IS | Dependent on IS | Optimized | 100 |

Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The peak areas of the analyte and the internal standard are used to calculate the response ratio, which is then used to determine the concentration of S-(3-Hydroxydodecanoyl)-CoA based on a standard curve.

Table 1: Quantitative Analysis of S-(3-Hydroxydodecanoyl)-CoA in Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (µM) |

| Control 1 | 150,000 | 300,000 | 0.50 | 1.25 |

| Control 2 | 165,000 | 310,000 | 0.53 | 1.33 |

| Treatment 1 | 350,000 | 290,000 | 1.21 | 3.03 |

| Treatment 2 | 375,000 | 305,000 | 1.23 | 3.08 |

Visualization of Pathways and Workflows

Experimental Workflow

The overall experimental workflow for the quantification of S-(3-Hydroxydodecanoyl)-CoA is depicted in the following diagram.

Caption: Experimental workflow for MRM analysis.

Signaling Pathway: Fatty Acid Beta-Oxidation

S-(3-Hydroxydodecanoyl)-CoA is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a major source of cellular energy from the breakdown of fatty acids.

Caption: Fatty acid beta-oxidation pathway.

References

Application Note: Derivatization of 3-Hydroxy Fatty Acids for Enhanced GC-MS Analysis

Abstract